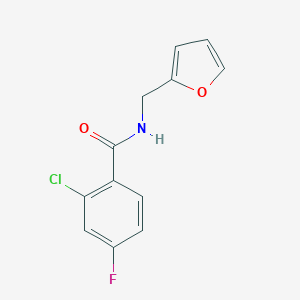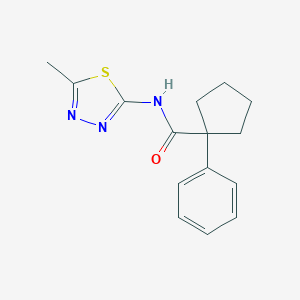
5-bromo-N-cyclopentylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-cyclopentylthiophene-2-sulfonamide (abbreviated as Br-CPT-2MeSO) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. Br-CPT-2MeSO belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-bromo-N-cyclopentylthiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer cells, 5-bromo-N-cyclopentylthiophene-2-sulfonamide inhibits carbonic anhydrase IX, which is involved in pH regulation and cell survival. In glioblastoma cells, 5-bromo-N-cyclopentylthiophene-2-sulfonamide inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell proliferation and survival. In neuronal cells, 5-bromo-N-cyclopentylthiophene-2-sulfonamide activates GPR35, which modulates the release of neurotransmitters and regulates neuronal activity.
Biochemical and Physiological Effects
5-bromo-N-cyclopentylthiophene-2-sulfonamide has been shown to have diverse biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 5-bromo-N-cyclopentylthiophene-2-sulfonamide induces apoptosis (programmed cell death) and inhibits cell migration and invasion. In neuronal cells, 5-bromo-N-cyclopentylthiophene-2-sulfonamide modulates the release of neurotransmitters and regulates neuronal activity. In animal models, 5-bromo-N-cyclopentylthiophene-2-sulfonamide has been shown to reduce tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-bromo-N-cyclopentylthiophene-2-sulfonamide is its high potency and selectivity for specific enzymes and receptors. This makes it a valuable tool for studying the role of these targets in various biological processes. Another advantage is its low toxicity and good solubility, which allows for easy administration and dosing in animal models.
One limitation of 5-bromo-N-cyclopentylthiophene-2-sulfonamide is its limited stability and shelf life, which can affect its reproducibility and reliability in experiments. Another limitation is its high cost and limited availability, which can restrict its use in some laboratories.
Zukünftige Richtungen
There are several future directions for the research and development of 5-bromo-N-cyclopentylthiophene-2-sulfonamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives and analogs with improved activity and selectivity for specific targets. A third direction is the exploration of its potential applications in other fields of research, such as infectious diseases and immunology.
Conclusion
In conclusion, 5-bromo-N-cyclopentylthiophene-2-sulfonamide is a promising compound for scientific research due to its diverse biological activities and potential applications in cancer research, neurobiology, and drug discovery. Its high potency and selectivity make it a valuable tool for studying specific targets in various biological processes. Further research and development of 5-bromo-N-cyclopentylthiophene-2-sulfonamide and its derivatives are needed to fully understand its mechanism of action and potential applications in different fields of research.
Synthesemethoden
The synthesis of 5-bromo-N-cyclopentylthiophene-2-sulfonamide involves the reaction of 5-bromo-2-cyclopentylthiophene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield the final product. The purity and yield of 5-bromo-N-cyclopentylthiophene-2-sulfonamide can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-cyclopentylthiophene-2-sulfonamide has been extensively studied for its potential applications in cancer research, neurobiology, and drug discovery. In cancer research, 5-bromo-N-cyclopentylthiophene-2-sulfonamide has shown promising results as a selective inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors. 5-bromo-N-cyclopentylthiophene-2-sulfonamide has also been shown to inhibit the growth of glioblastoma cells, which are highly resistant to chemotherapy.
In neurobiology, 5-bromo-N-cyclopentylthiophene-2-sulfonamide has been used as a tool to study the role of the G protein-coupled receptor 35 (GPR35) in the central nervous system. 5-bromo-N-cyclopentylthiophene-2-sulfonamide has been shown to activate GPR35 and modulate the release of neurotransmitters such as dopamine and glutamate. This suggests that GPR35 may be a potential target for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
In drug discovery, 5-bromo-N-cyclopentylthiophene-2-sulfonamide has been used as a scaffold for the development of new compounds with improved activity and selectivity. By modifying the structure of 5-bromo-N-cyclopentylthiophene-2-sulfonamide, researchers have been able to develop compounds that target specific enzymes and receptors with high potency and selectivity.
Eigenschaften
Produktname |
5-bromo-N-cyclopentylthiophene-2-sulfonamide |
|---|---|
Molekularformel |
C9H12BrNO2S2 |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
5-bromo-N-cyclopentylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H12BrNO2S2/c10-8-5-6-9(14-8)15(12,13)11-7-3-1-2-4-7/h5-7,11H,1-4H2 |
InChI-Schlüssel |
TWEZZRLSMUUYIL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br |
Kanonische SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)





![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)